molecular formula C17H9Cl2F6N5 B3139914 N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine CAS No. 477859-69-1

N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine

Cat. No.: B3139914
CAS No.: 477859-69-1
M. Wt: 468.2 g/mol
InChI Key: UREDCOBIPQNUHC-UHFFFAOYSA-N
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Description

N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine is a compound characterized by the presence of pyridine rings substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

2-N,6-N-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F6N5/c18-10-4-8(16(20,21)22)6-26-14(10)29-12-2-1-3-13(28-12)30-15-11(19)5-9(7-27-15)17(23,24)25/h1-7H,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREDCOBIPQNUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl)NC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
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N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
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N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
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N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
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N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
Reactant of Route 6
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N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine

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